(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide
Brand Name:
Vulcanchem
CAS No.:
136465-81-1
VCID:
VC20783886
InChI:
InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t10-,11-,12-/m0/s1
SMILES:
CC(C)(C)NC(=O)C1CC2CCCCC2CN1
Molecular Formula:
C14H26N2O
Molecular Weight:
238.37 g/mol
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide
CAS No.: 136465-81-1
Cat. No.: VC20783886
Molecular Formula: C14H26N2O
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136465-81-1 |
|---|---|
| Molecular Formula | C14H26N2O |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | (3S,4aS,8aR)-N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t10-,11-,12-/m0/s1 |
| Standard InChI Key | UPZBXVBPICTBDP-SRVKXCTJSA-N |
| Isomeric SMILES | CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@H]2CN1 |
| SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1 |
| Canonical SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator